

Application Note: Quantification of Tigemonam using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Tigemonam*

Cat. No.: *B1663452*

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Introduction

Tigemonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1] As with many antimicrobial agents, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the determination of **Tigemonam** in various matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from established protocols for structurally similar monobactam antibiotics and is intended to provide a robust starting point for method development and validation.[2]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of **Tigemonam**.

1. Materials and Reagents

- **Tigemonam** reference standard
- Acetonitrile (HPLC grade)

- Dibasic ammonium phosphate $(\text{NH}_4)_2\text{HPO}_4$
- Tetrabutylammonium hydrogen sulfate
- Phosphoric acid (85%)
- Water (HPLC grade)
- Methanol (HPLC grade)

2. Instrumentation

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., Zorbax Rx, C-18, 5 μm particle size)
- Data acquisition and processing software
- Analytical balance
- pH meter
- Sonicator
- Centrifuge

3. Preparation of Solutions

- Mobile Phase: Prepare a solution containing 40 mM dibasic ammonium phosphate and 6 mM tetrabutylammonium hydrogen sulfate in HPLC grade water.^[2] Mix 830 mL of this aqueous solution with 170 mL of acetonitrile (83:17 v/v).^[2] Adjust the pH of the final mixture to 4.1 with 85% phosphoric acid.^[2] Degas the mobile phase by sonication before use.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Tigemonam** reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1000 $\mu\text{g/mL}$.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions

- Column: C18 reversed-phase column
- Mobile Phase: 83:17 (v/v) mixture of 40 mM dibasic ammonium phosphate with 6 mM tetrabutylammonium hydrogen sulfate and acetonitrile, pH 4.1[2]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- Detection Wavelength: 252 nm[2]
- Run Time: Approximately 15 minutes

5. Sample Preparation

- Plasma Samples: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[2] Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 65°C.[2] Reconstitute the residue in 500 µL of the mobile phase.[2]
- Formulation Samples (e.g., powders for injection): Reconstitute the formulation as per the product instructions. Dilute an appropriate volume of the reconstituted solution with the mobile phase to fall within the calibration curve range.

6. Analysis

Inject the prepared standards and samples into the HPLC system. Record the peak areas and retention times.

Data Presentation

The quantitative data for the HPLC method should be summarized for clear interpretation and comparison.

Table 1: Chromatographic Parameters

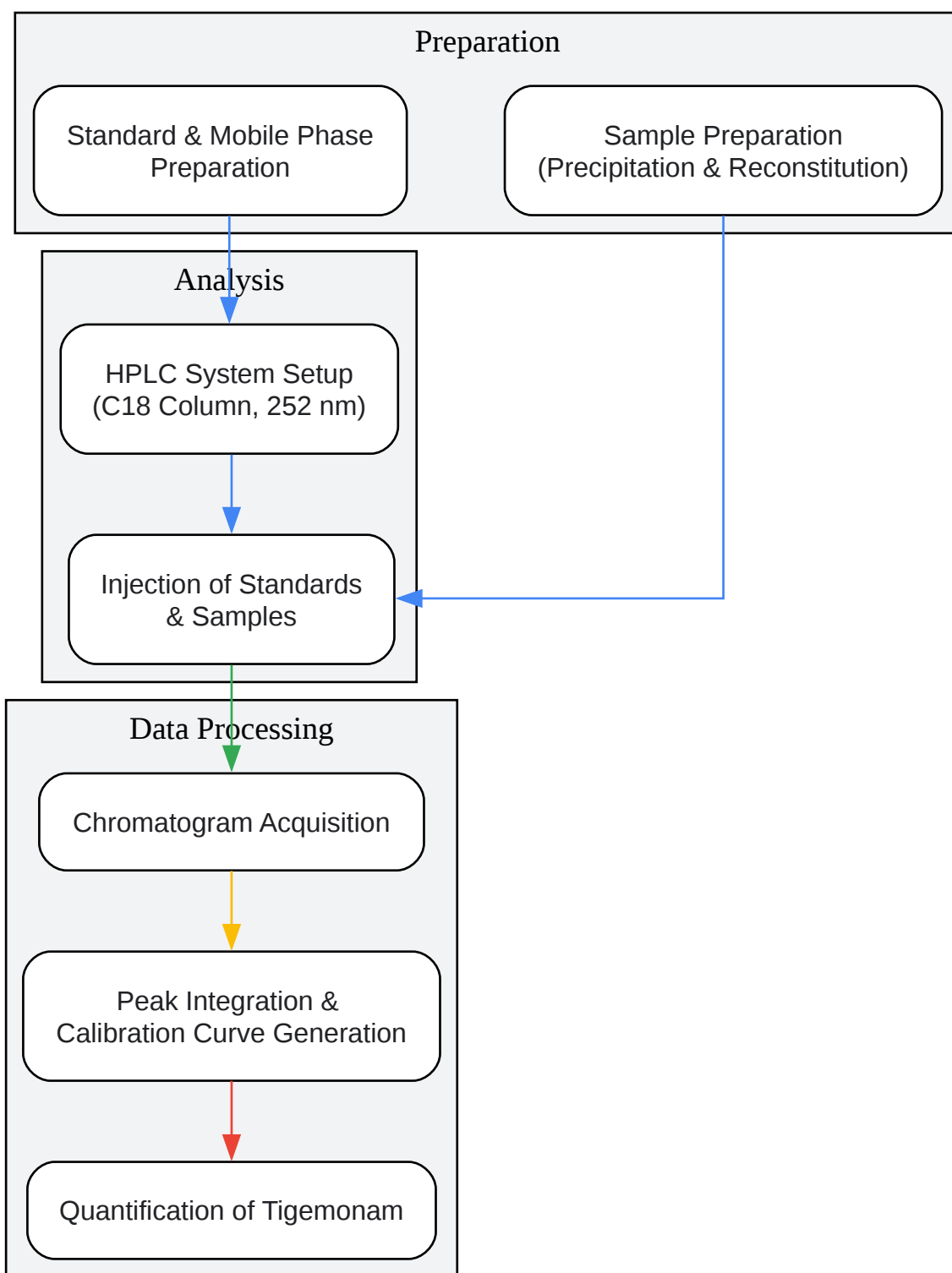
Parameter	Value
Column	C18 Reversed-Phase
Mobile Phase	83:17 (v/v) Buffered Acetonitrile
Flow Rate	1.0 mL/min
Detection Wavelength	252 nm
Injection Volume	20 µL
Expected Retention Time	~9.0 minutes[2]

Table 2: Method Validation Summary (Expected Performance)

Parameter	Expected Range/Value
Linearity (R^2)	> 0.999
Lower Limit of Quantification	0.1 µg/mL[2]
Precision (%RSD)	< 7.0%[2]
Accuracy (% Recovery)	90-110%[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the **Tigemonam** quantification process.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
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